REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[N:15](CC2C=CC(OC)=CC=2OC)[CH2:16][CH:17]=1>FC(F)(F)C(O)=O>[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[NH:15][CH2:16][CH:17]=1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Name
|
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC(CCC=1C(N(CC1)CC1=C(C=C(C=C1)OC)OC)=O)=O
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the reaction mixture was heated for 1 hr
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove solvent
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Type
|
DISSOLUTION
|
Details
|
Then the resulting mixture was dissolved in 20 ml of chloroform solution
|
Type
|
CUSTOM
|
Details
|
to separate into an organic layer and water layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant was purified by Silica gel column chromatography with a solvent mixture
|
Type
|
ADDITION
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Details
|
mixed with EtOAc and hexanes (19:1) as an eluant
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC=1C(NCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |